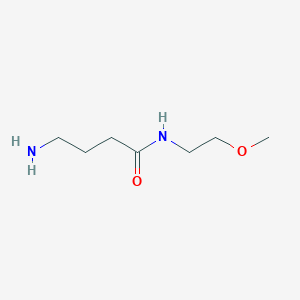![molecular formula C4H3N5O B15095631 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one CAS No. 57351-74-3](/img/structure/B15095631.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system consisting of triazole and triazine rings, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid, followed by cyclization to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold for drug design and discovery .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These compounds may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for drug development .
Industry
In the industrial sector, the compound is used in the production of high-performance materials. Its thermal stability and resistance to mechanical stress make it suitable for applications in aerospace, defense, and other high-tech industries .
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: This compound shares a similar fused ring system but with different substituents, leading to distinct properties and applications.
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine: Another related compound with a different arrangement of nitrogen atoms, resulting in unique chemical behavior.
3-nitro-7-(1H-tetrazol-5-yl)-1,2,4-triazolo[5,1-c][1,2,4]triazin-4-amine: This derivative exhibits good detonation performance and moderate thermal stability, making it suitable for energetic materials.
Uniqueness
What sets [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one apart is its balance of thermal stability, chemical reactivity, and potential for functionalization. These properties make it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
57351-74-3 |
|---|---|
Formule moléculaire |
C4H3N5O |
Poids moléculaire |
137.10 g/mol |
Nom IUPAC |
6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C4H3N5O/c10-3-1-6-8-4-5-2-7-9(3)4/h1-2H,(H,5,7,8) |
Clé InChI |
LOBCIVCNIBYPOH-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C2N=CNN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B15095554.png)
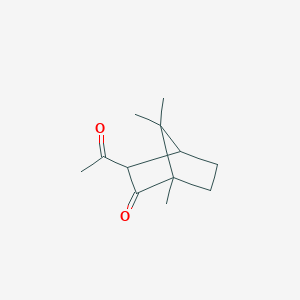
![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
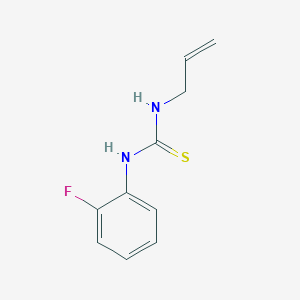
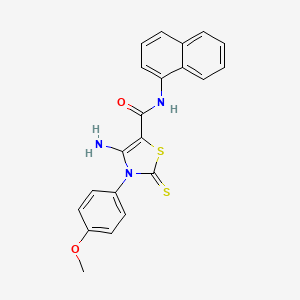
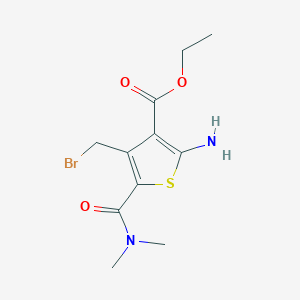

![5,9-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B15095596.png)
![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)
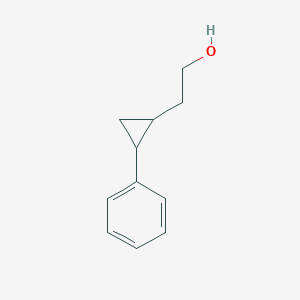
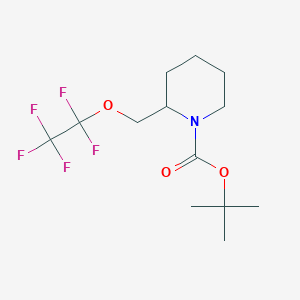
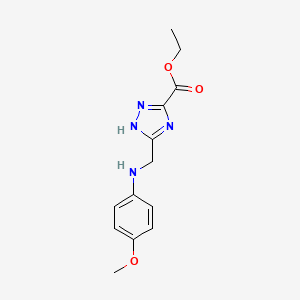
![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
